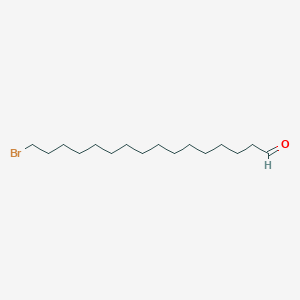

16-Bromohexadecanal

Description

Structure

3D Structure

Propriétés

Numéro CAS |

651034-07-0 |

|---|---|

Formule moléculaire |

C16H31BrO |

Poids moléculaire |

319.32 g/mol |

Nom IUPAC |

16-bromohexadecanal |

InChI |

InChI=1S/C16H31BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h16H,1-15H2 |

Clé InChI |

PABAMJXRLYUGAA-UHFFFAOYSA-N |

SMILES canonique |

C(CCCCCCCC=O)CCCCCCCBr |

Origine du produit |

United States |

Synthetic Strategies and Methodologies for 16 Bromohexadecanal

Retrosynthetic Analysis and Available Precursors for ω-Bromoaldehydes

Retrosynthetic analysis is a problem-solving technique used in organic chemistry to plan the synthesis of complex molecules. wikipedia.org The process involves deconstructing the target molecule into simpler, commercially available precursor structures. wikipedia.orgub.edu This method allows chemists to logically devise multiple synthetic pathways and compare their efficiency. wikipedia.org

For 16-bromohexadecanal, the primary functional groups are the terminal aldehyde (-CHO) and the terminal bromo (-Br) group at the opposite end of a 16-carbon chain. The key challenge is to introduce or manipulate one functional group without affecting the other. Retrosynthetic analysis identifies three main disconnection points, leading to distinct classes of starting materials:

Disconnection at the aldehyde: This suggests a precursor that already contains the C-Br bond, such as an ω-brominated fatty acid or alcohol. The synthesis then focuses on the controlled formation of the aldehyde.

Disconnection of the carbon skeleton: This approach involves building the long alkyl chain from smaller fragments, incorporating the functional groups at the appropriate stage.

Disconnection at the C-Br bond: This implies starting with a long-chain aldehyde and introducing the bromine atom at the terminal position, a strategy that presents significant challenges in selectivity.

These disconnections lead to the exploration of several primary synthetic routes.

One of the most direct and reliable routes to this compound begins with the corresponding ω-brominated carboxylic acid, 16-bromohexadecanoic acid. This precursor already contains the stable carbon-bromine bond and the full carbon skeleton. The synthetic challenge is reduced to the selective reduction of the carboxylic acid to an aldehyde without affecting the bromo- functionality.

Direct reduction of a carboxylic acid to an aldehyde is difficult as most reducing agents will continue the reduction to the primary alcohol. Therefore, the carboxylic acid is typically first converted into a more reactive derivative, such as an acid chloride or an ester.

Via Acid Chloride: 16-bromohexadecanoic acid can be converted to 16-bromohexadecanoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acid chloride can then be reduced to the aldehyde using a poisoned catalyst in a process known as the Rosenmund reduction (H₂, Pd/BaSO₄) or by using specific hydride reagents like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃).

Via Ester: The carboxylic acid can be esterified (e.g., with methanol (B129727) and an acid catalyst) to form methyl 16-bromohexadecanoate. This ester can then be carefully reduced at low temperatures using a reagent such as Diisobutylaluminium hydride (DIBAL-H).

This strategy is highly effective because the reaction conditions for these transformations are generally mild enough to leave the C-Br bond intact.

| Step | Precursor | Reagent(s) | Intermediate/Product | Reaction Type |

|---|---|---|---|---|

| 1a | 16-Bromohexadecanoic acid | SOCl₂ or (COCl)₂ | 16-Bromohexadecanoyl chloride | Acid Chloride Formation |

| 2a | 16-Bromohexadecanoyl chloride | H₂, Pd/BaSO₄ (Rosenmund Reduction) | This compound | Partial Reduction |

| 1b | 16-Bromohexadecanoic acid | CH₃OH, H⁺ | Methyl 16-bromohexadecanoate | Esterification |

| 2b | Methyl 16-bromohexadecanoate | DIBAL-H, -78 °C | This compound | Partial Reduction |

An alternative approach starts with simpler, readily available long-chain alkenes. These methods build the molecule by functionalizing the terminal double bond and, if necessary, extending the carbon chain.

One effective method is the oxidative cleavage of a terminal alkene with a longer chain. For instance, the ozonolysis of 17-octadecene-1-ol would yield this compound after workup and subsequent bromination of the resulting alcohol. A more direct precursor is a long-chain terminal alkene like 1,17-octadecadiene. Selective functionalization of one terminal alkene, followed by cleavage of the other, can lead to the desired product.

A prominent method for converting terminal alkenes into aldehydes is hydroformylation, which adds a formyl group (-CHO) and a hydrogen atom across the double bond. However, this often produces a mixture of linear and branched aldehydes, posing regioselectivity challenges. Another strategy involves the oxidation of terminal alkenes, which can be achieved using various catalytic systems to yield aldehydes. google.comorganic-chemistry.orgrsc.org For example, ruthenium porphyrin catalysts can be used for the regioselective formation of aldehydes from terminal alkenes under mild conditions. google.com

The synthesis of this compound by direct bromination of a precursor like hexadecanal (B134135) is synthetically challenging and generally avoided. The primary issue is the lack of selectivity.

Halogenation of aldehydes and ketones typically occurs at the α-carbon (the carbon adjacent to the carbonyl group). libretexts.orglibretexts.orgleah4sci.com This reaction proceeds through an enol or enolate intermediate, which is readily formed under both acidic and basic conditions. libretexts.org Attempting to brominate hexadecanal would preferentially yield 2-bromohexadecanal.

To achieve bromination at the terminal (ω) position of the alkyl chain, a free-radical halogenation mechanism would be required, typically initiated by UV light. wikipedia.org However, free-radical halogenation of long alkane chains is notoriously unselective, leading to a complex mixture of brominated isomers at various positions along the chain, which are difficult to separate. wikipedia.org Therefore, direct halogenation is not a viable method for the regioselective synthesis of this compound.

Advancements in Scalable and Sustainable Synthetic Protocols for this compound

The development of scalable and sustainable synthetic methods for this compound is driven by the need to reduce environmental impact and improve economic viability. The primary route to this compound involves the selective oxidation of the corresponding primary alcohol, 16-bromohexadecanol. Key advancements in this area focus on the use of catalytic systems with environmentally benign terminal oxidants and the implementation of continuous manufacturing processes.

Implementation of Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly being integrated into the synthesis of fine chemicals, including this compound. The focus is on minimizing waste, using less hazardous chemicals, and improving energy efficiency.

One of the most promising green approaches for the oxidation of 16-bromohexadecanol is the use of catalytic systems that employ clean oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), with water being the only byproduct. rsc.org A notable example is the use of nitroxyl (B88944) radicals, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), as catalysts. TEMPO-mediated oxidations can be highly selective for primary alcohols, preventing over-oxidation to the carboxylic acid. organic-chemistry.org

The catalytic cycle of TEMPO typically involves its oxidation to the active oxoammonium ion, which then oxidizes the alcohol to the aldehyde. The reduced TEMPO is then re-oxidized by a co-oxidant. In green protocols, benign co-oxidants like sodium hypochlorite (B82951) (bleach) in the presence of a bromide salt are utilized. nih.gov Research has also explored the use of immobilized TEMPO catalysts, which simplifies catalyst recovery and reuse, further enhancing the sustainability of the process. rsc.org

Another sustainable approach involves biocatalysis. Alcohol oxidases, for instance, can convert long-chain aliphatic alcohols to their corresponding aldehydes with high specificity under mild reaction conditions. acs.org While the application of these enzymes for the synthesis of this compound specifically is a subject of ongoing research, they represent a promising avenue for future green synthetic protocols.

The table below summarizes representative green oxidation methods applicable to the synthesis of long-chain aldehydes from primary alcohols.

| Catalyst System | Oxidant | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Green Chemistry Principles Addressed |

| TEMPO/NaBr | NaOCl | Dichloromethane/Water | 25 | 1-2 h | >90 | Catalysis, Use of Safer Solvents and Reagents, Waste Prevention |

| Immobilized TEMPO | O₂/HNO₃ | Toluene | 80 | 4-8 h | 85-95 | Catalysis, Atom Economy, Reusability of Catalyst |

| Alcohol Oxidase | O₂ | Aqueous Buffer | 30-40 | 12-24 h | Variable | Use of Renewable Feedstocks (Enzymes), Mild Reaction Conditions, Biodegradable Catalyst |

| Nitrogen Dioxide (gas) | Neat (solvent-free) | Not specified | Not specified | Not specified | Quantitative (for analogous long-chain alcohols) | Waste Prevention, Use of Safer Solvents (solvent-free) nih.gov |

Flow Chemistry and Automated Synthesis Applications

Flow chemistry and automated synthesis platforms offer significant advantages for the production of this compound, particularly in terms of scalability, safety, and process control. Continuous flow reactors, with their high surface-area-to-volume ratio, allow for excellent heat and mass transfer, enabling reactions to be run under more intense and controlled conditions than in traditional batch reactors. rsc.org

The TEMPO-catalyzed oxidation of alcohols is particularly well-suited for adaptation to a flow process. nih.govresearchgate.net In a typical setup, a solution of 16-bromohexadecanol and the TEMPO catalyst is continuously mixed with a stream of the oxidant solution in a microreactor or a packed-bed reactor. The short residence times, often in the range of minutes, can lead to high throughput and improved yields by minimizing the formation of byproducts. beilstein-journals.org Furthermore, the inherent safety of flow reactors, due to the small volume of reactants at any given time, makes them ideal for handling potentially hazardous reagents or exothermic reactions. rsc.org

A continuous flow protocol for the selective oxidation of primary alcohols to aldehydes using TEMPO and sodium hypochlorite has been developed, demonstrating high yields and scalability. nih.gov This system can be readily adapted for the synthesis of this compound. The table below outlines a representative set of conditions for such a flow synthesis.

| Substrate (Analogous) | Catalyst | Oxidant | Solvent System | Residence Time | Temperature (°C) | Yield (%) |

| 1-Octanol | TEMPO (10 mol%) | NaOCl (1.0 equiv), NaBr (0.23 equiv) | Dichloromethane/Water | 7.5 min | 20 | 95 |

| Phenylpropanol | TEMPO (10 mol%) | NaOCl (1.0 equiv), NaBr (0.23 equiv) | Dichloromethane/Water | 5 min | 20 | 92 |

| Benzyl Alcohol | TEMPO (10 mol%) | NaOCl (1.0 equiv), NaBr (0.23 equiv) | Dichloromethane/Water | 2.5 min | 20 | 98 |

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and process optimization. These systems can automatically vary parameters such as catalyst loading, temperature, and residence time to rapidly identify the optimal conditions for the synthesis of this compound. This approach not only accelerates research and development but also facilitates a seamless transition from laboratory-scale synthesis to industrial production.

Chemical Reactivity and Transformational Chemistry of 16 Bromohexadecanal

Reactions at the Aldehyde Functional Group

The aldehyde functional group in 16-bromohexadecanal is a primary site for various chemical transformations, including reductions, oxidations, and nucleophilic additions. These reactions provide pathways to a range of important long-chain molecules.

The aldehyde group of this compound can be selectively reduced to a primary alcohol, yielding ω-bromohexadecanol. This transformation is typically achieved using mild reducing agents to avoid the reduction of the terminal bromine atom.

Commonly used reagents for this selective reduction include sodium borohydride (B1222165) (NaBH₄). The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde. youtube.commasterorganicchemistry.com The resulting alkoxide intermediate is then protonated during workup to give the alcohol. libretexts.org

| Reagent | Product | Reaction Conditions |

| Sodium Borohydride (NaBH₄) | 16-Bromohexadecanol | Typically in an alcoholic solvent like ethanol (B145695) or methanol (B129727) |

This selective reduction is a key step in the synthesis of various long-chain bifunctional compounds where a terminal hydroxyl group is required while retaining the bromine for subsequent modifications.

The aldehyde functional group of this compound can be oxidized to a carboxylic acid, yielding 16-bromohexadecanoic acid. chemdad.comsigmaaldrich.com This transformation is a fundamental reaction in organic synthesis, often employing a variety of oxidizing agents.

Common oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that can effectively convert aldehydes to carboxylic acids.

Chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones oxidation): A powerful oxidizing system for this transformation.

Tollens' reagent ([Ag(NH₃)₂]⁺): A mild oxidizing agent that selectively oxidizes aldehydes, providing a classic qualitative test for aldehydes.

The resulting 16-bromohexadecanoic acid is a valuable intermediate for the synthesis of various long-chain fatty acid derivatives and other complex molecules. chemdad.comsigmaaldrich.com

The electrophilic carbon of the aldehyde group in this compound is susceptible to attack by various nucleophiles. libretexts.orgwikipedia.org These nucleophilic addition reactions are fundamental to constructing more complex molecular architectures.

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, this compound can be converted to an acetal. This reaction is reversible and is often used to protect the aldehyde group during reactions at the terminal bromine.

Imine and Enamine Formation: Reaction with primary or secondary amines leads to the formation of imines (Schiff bases) and enamines, respectively. These reactions typically proceed via a carbinolamine intermediate. Imines and enamines are versatile synthetic intermediates themselves, capable of undergoing a variety of further transformations. The formation of an imine from an aldehyde and a primary amine is a common reaction. commonorganicchemistry.com

| Nucleophile | Product Type |

| Alcohol (in presence of acid catalyst) | Acetal |

| Primary Amine | Imine |

| Secondary Amine | Enamine |

The aldehyde group of this compound readily participates in olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to form alkenes. masterorganicchemistry.comlibretexts.orgtcichemicals.com These reactions are powerful tools for carbon-carbon bond formation.

Wittig Reaction: This reaction involves the use of a phosphorus ylide (Wittig reagent) to convert the aldehyde into an alkene. masterorganicchemistry.comlibretexts.orgwikidoc.org The geometry of the resulting alkene (E or Z) can often be controlled by the choice of ylide and reaction conditions. wikidoc.org The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. libretexts.orgwikidoc.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. tcichemicals.comwikipedia.org It generally provides excellent stereoselectivity, favoring the formation of (E)-alkenes. wikipedia.orgmdpi.com The HWE reaction is often preferred due to the water-soluble nature of the phosphate (B84403) byproduct, which simplifies purification. tcichemicals.com

These olefination strategies allow for the extension of the carbon chain and the introduction of a double bond at the former aldehyde position, providing access to a wide array of unsaturated ω-bromo compounds.

Reactivity at the Terminal Bromine Atom

The terminal bromine atom in this compound serves as a good leaving group in nucleophilic substitution reactions, enabling the introduction of a wide variety of functional groups at the ω-position.

This compound can undergo nucleophilic substitution reactions (Sₙ) where the bromide ion is displaced by a nucleophile. wikipedia.org This allows for the synthesis of a diverse range of ω-substituted hexadecanal (B134135) derivatives.

The general form of the reaction is: Nu⁻ + Br-(CH₂)₁₅-CHO → Nu-(CH₂)₁₅-CHO + Br⁻

A wide variety of nucleophiles can be employed, leading to a correspondingly diverse set of products. Some examples include:

| Nucleophile (Nu⁻) | Product Functional Group |

| Cyanide (CN⁻) | ω-Cyanohexadecanal |

| Azide (B81097) (N₃⁻) | ω-Azidohexadecanal |

| Hydroxide (OH⁻) | 16-Hydroxyhexadecanal |

| Alkoxides (RO⁻) | ω-Alkoxyhexadecanal |

| Thiolates (RS⁻) | ω-Alkylthiohexadecanal |

| Amines (RNH₂, R₂NH, R₃N) | ω-Amino- and ω-Ammoniumhexadecanal |

These reactions significantly expand the synthetic utility of this compound, allowing for the tailored synthesis of long-chain molecules with specific terminal functionalities for various applications.

Formation and Reactivity of Organometallic Reagents (e.g., Grignard, Organolithium)

The dual functionality of this compound, possessing both an aldehyde and a terminal alkyl bromide, presents a unique challenge and opportunity in the formation of organometallic reagents. Direct reaction with metals such as magnesium or lithium is generally not feasible as the highly basic and nucleophilic organometallic center, once formed, would immediately react with the electrophilic aldehyde group of another molecule. wikipedia.orgmasterorganicchemistry.com To successfully generate an organometallic reagent from this compound, the aldehyde functionality must first be protected.

A common strategy involves the conversion of the aldehyde to an acetal, typically by reaction with a diol like ethylene (B1197577) glycol in the presence of an acid catalyst. This protection renders the aldehyde group unreactive towards strongly nucleophilic and basic reagents. Once the aldehyde is protected as a cyclic acetal, the terminal bromide can be converted into a Grignard or organolithium reagent.

Formation of the Grignard Reagent:

The protected this compound acetal reacts with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to form the corresponding Grignard reagent. wikipedia.orgwur.nl The reaction involves the insertion of magnesium into the carbon-bromine bond.

Formation of the Organolithium Reagent:

Alternatively, the protected bromo-acetal can be treated with two equivalents of lithium metal in a non-polar solvent like pentane (B18724) or hexane (B92381) to yield the organolithium reagent. masterorganicchemistry.comrsc.org

These organometallic derivatives of this compound are powerful nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. For instance, they can react with a range of electrophiles such as aldehydes, ketones, esters, and epoxides. masterorganicchemistry.comorganic-chemistry.org Following the desired reaction, the acetal protecting group can be readily removed by acid-catalyzed hydrolysis to regenerate the aldehyde functionality.

Table 1: Representative Reactions of Organometallic Derivatives of Protected this compound

| Electrophile | Reagent Type | Product after Deprotection |

|---|---|---|

| Formaldehyde | Grignard | 17-hydroxyheptadecanal |

| Acetone | Grignard | 17-hydroxy-17-methyl-octadecanal |

| Ethyl formate | Grignard | 1,17-heptadecanedial |

| Carbon dioxide | Organolithium | 17-oxoheptadecanoic acid |

This table presents hypothetical products based on established reactivity patterns of Grignard and organolithium reagents.

Elimination Reactions Leading to ω-Unsaturated Aldehydes

The terminal bromine atom in this compound can be removed along with a hydrogen atom from the adjacent carbon (C-15) through an elimination reaction to yield an ω-unsaturated aldehyde, specifically hexadec-15-enal. This transformation is typically achieved by treatment with a base. byjus.comlibretexts.org The choice of base and reaction conditions can influence the mechanism and efficiency of the reaction.

The most common mechanism for such a reaction is the E2 (bimolecular elimination) mechanism, which is favored by strong, sterically hindered bases. ksu.edu.sa In this concerted, one-step process, the base abstracts a proton from C-15, while simultaneously the bromide ion departs and a new π-bond is formed between C-15 and C-16. youtube.com

To prevent competing nucleophilic substitution at the aldehyde carbon or the alkyl bromide, non-nucleophilic, strong bases are preferred. Examples of suitable bases include potassium tert-butoxide (t-BuOK) or 1,8-diazabicycloundec-7-ene (DBU). The reaction is typically carried out in a polar aprotic solvent.

Table 2: Conditions for Elimination Reaction of this compound

| Base | Solvent | Temperature | Product |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | Tetrahydrofuran (THF) | Room Temperature | Hexadec-15-enal |

| 1,8-Diazabicycloundec-7-ene (DBU) | Dimethylformamide (DMF) | 50 °C | Hexadec-15-enal |

This table illustrates plausible reaction conditions for the synthesis of hexadec-15-enal based on general principles of elimination reactions.

Tandem and Cascade Reactions Incorporating this compound

The bifunctional nature of this compound makes it an ideal substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without the isolation of intermediates. rsc.org These processes offer significant advantages in terms of efficiency and atom economy.

One hypothetical yet plausible tandem reaction is a Wittig-Diels-Alder sequence. The aldehyde functionality of this compound can first undergo a Wittig reaction with a suitable phosphorane ylide containing a diene moiety. The resulting long-chain diene, still bearing the terminal bromo group, could then undergo an intramolecular Diels-Alder reaction if an appropriate dienophile is present or an intermolecular Diels-Alder reaction with an external dienophile. rsc.org

Another possibility involves an initial organometallic addition to the aldehyde, followed by an intramolecular cyclization. For example, reaction of this compound with an organometallic reagent containing a nucleophilic group could be followed by an intramolecular substitution of the bromide by this newly introduced nucleophile, leading to the formation of a large carbocyclic or heterocyclic ring.

Mechanistic Investigations of Key Transformations Involving this compound

The mechanisms of the fundamental reactions of this compound are generally understood from studies of simpler, related molecules.

Grignard Reaction Mechanism: The addition of a Grignard reagent to the aldehyde group of this compound (or a related electrophile after conversion of the bromo-end) is generally considered to proceed through a polar, nucleophilic addition mechanism via a six-membered ring transition state. wikipedia.orglibretexts.org However, for sterically hindered substrates, a single electron transfer (SET) mechanism may operate, which involves the formation of a radical-anion intermediate. organic-chemistry.org Given the unhindered nature of the aldehyde in this compound, the polar mechanism is more likely.

Elimination Reaction Mechanism: The elimination of HBr from this compound can proceed through either an E1 or E2 mechanism. byjus.com The E2 mechanism is a single-step concerted process favored by strong bases. ksu.edu.sa The E1 mechanism is a two-step process involving the formation of a primary carbocation intermediate, which is generally unfavorable for primary alkyl halides like this compound. Therefore, under typical basic conditions, the E2 pathway is the predominant mechanistic route for the formation of hexadec-15-enal. youtube.com

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1,8-Diazabicycloundec-7-ene (DBU) |

| This compound |

| 17-hydroxy-17-methyl-octadecanal |

| 17-hydroxyheptadecanal |

| 17-oxoheptadecanoic acid |

| 18-hydroxyoctadecanal |

| 1,17-heptadecanedial |

| Acetone |

| Carbon dioxide |

| Diethyl ether |

| Dimethylformamide (DMF) |

| Ethanol |

| Ethylene glycol |

| Ethylene oxide |

| Ethyl formate |

| Formaldehyde |

| Hexadec-15-enal |

| Lithium |

| Magnesium |

| Pentane |

| Potassium tert-butoxide |

| Sodium ethoxide |

Advanced Analytical Characterization Methodologies in 16 Bromohexadecanal Research

Chromatographic Techniques for Separation, Isolation, and Purity Assessment

Chromatographic methods are fundamental in the initial stages of analyzing 16-bromohexadecanal, allowing for its effective separation from complex mixtures and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components within a mixture. impactfactor.org It operates by forcing a solvent, known as the mobile phase, through a column packed with a stationary phase at high pressures. humanjournals.com The separation is based on the differential affinities of the compounds for the stationary and mobile phases. impactfactor.org

In the context of long-chain aldehydes like this compound, reverse-phase HPLC is often employed. This mode uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase. google.com The selection of a C18 column is common for the separation of various organic compounds. conicet.gov.ar The mobile phase composition, flow rate, column temperature, and detection wavelength are critical parameters that are optimized to achieve efficient separation. For instance, a mobile phase consisting of a mixture of methanol (B129727), acetonitrile, and water can be used. google.com The high pressure capabilities of HPLC allow for the use of smaller particle sizes in the stationary phase, leading to higher resolution and faster analysis times compared to traditional column chromatography. tsijournals.com

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. When coupled with a mass spectrometer (MS), it becomes a robust tool for both identifying and quantifying low molecular weight compounds in various samples. core.ac.uk GC-MS analysis is instrumental in profiling secondary metabolites in biological and environmental samples. core.ac.ukunar.ac.id

For the analysis of this compound, which is a volatile derivative of fatty acids, GC-MS is highly suitable. The GC separates the components of a mixture based on their boiling points and interactions with the stationary phase of the capillary column. core.ac.uk Following separation, the compounds are introduced into the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound. drawellanalytical.com This mass spectrum acts as a molecular fingerprint, allowing for confident identification by comparing it to spectral libraries like those from WILEY and NIST. core.ac.uk In studies involving exposure to bromine, GC-MS has been used to identify and measure brominated compounds in biological tissues. nih.govphysiology.org

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase under high pressure. humanjournals.com | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. core.ac.uk |

| Stationary Phase | Typically polar or non-polar bonded silica (B1680970) (e.g., C18). google.com | Often a high molecular weight polymer coated on the inside of a capillary column (e.g., DB-35ms). core.ac.uk |

| Mobile Phase | Liquid solvent or solvent mixture (e.g., Methanol:Acetonitrile:Water). google.com | Inert gas (e.g., Helium). core.ac.uk |

| Typical Analytes | Non-volatile or thermally labile compounds. | Volatile and thermally stable compounds. core.ac.uk |

| Detection | UV-Vis, Fluorescence, Refractive Index, Mass Spectrometry. | Mass Spectrometry (provides structural information). drawellanalytical.com |

| Key Advantage for this compound | Useful for purity assessment and quantification of the non-derivatized aldehyde. | High sensitivity and specificity for identification and quantification, especially in complex biological matrices. researchgate.net |

Spectroscopic Approaches for Comprehensive Structural Elucidation and Electronic Property Analysis

Spectroscopic techniques are indispensable for the detailed structural characterization of this compound, providing insights into its atomic connectivity, molecular weight, and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules in detail. uobabylon.edu.iq It is based on the interaction of atomic nuclei with an external magnetic field. ucalgary.ca The most commonly studied nuclei in organic chemistry are ¹H and ¹³C. ucalgary.ca

The chemical shift in an NMR spectrum provides information about the chemical environment of the nuclei. libretexts.org For this compound, the aldehyde proton would exhibit a characteristic downfield shift. Protons on carbons adjacent to the bromine atom would also be shifted due to the electronegativity of the halogen. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish the connectivity between protons and carbons throughout the long alkyl chain, confirming the structure unambiguously. tum.de

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. HRMS instruments, such as Time-of-Flight (TOF) mass spectrometers, provide high mass accuracy and resolution. drawellanalytical.com

For this compound, HRMS would be able to distinguish its molecular ion peak from those of other compounds with the same nominal mass but different elemental compositions. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Analysis of the fragmentation patterns in the mass spectrum can provide further structural information, confirming the positions of the bromo and aldehyde functional groups.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.com Both methods can be used to identify the functional groups present in a compound. mt.compsu.edu

In the IR spectrum of this compound, a strong absorption band characteristic of the aldehyde C=O stretch would be expected around 1725 cm⁻¹. The C-H stretch of the aldehyde proton would also be visible. The C-Br stretching vibration would appear in the fingerprint region of the spectrum. Raman spectroscopy, which relies on the inelastic scattering of light, is also sensitive to these vibrational modes. researchgate.net While IR spectroscopy is based on the change in dipole moment during a vibration, Raman spectroscopy depends on the change in polarizability. mt.com This often makes Raman a better choice for analyzing symmetric bonds and for measurements in aqueous solutions. mt.com

Table 2: Spectroscopic Data for Characterization of this compound

| Technique | Information Provided | Expected Observations for this compound |

| ¹H NMR | Chemical environment of protons. | Aldehyde proton (CHO) signal at ~9.76 ppm. Methylene (B1212753) protons adjacent to bromine (CH₂Br) at ~3.4 ppm. Other methylene protons along the chain between ~1.2-1.6 ppm. |

| ¹³C NMR | Chemical environment of carbons. | Carbonyl carbon (C=O) signal at ~202 ppm. Carbon adjacent to bromine (C-Br) at ~34 ppm. Other methylene carbons along the chain. |

| HRMS | Precise molecular weight and elemental composition. | Isotopic pattern characteristic of one bromine atom (M+ and M+2 peaks of similar intensity). |

| IR Spectroscopy | Functional groups and vibrational modes. | Strong C=O stretch around 1725 cm⁻¹. C-H stretch of aldehyde proton around 2720 cm⁻¹. C-Br stretch in the fingerprint region. |

| Raman Spectroscopy | Complementary vibrational modes. | C-H and C-C bond vibrations. Can be used to study conformational properties. |

Quantitative Analytical Methodologies for Trace Analysis in Complex Research Matrices

The quantitative analysis of this compound, particularly at trace levels within complex biological or environmental matrices, presents significant analytical challenges. These challenges stem from the compound's low volatility, potential for thermal instability, and the presence of interfering substances in the sample matrix. To achieve the required sensitivity and selectivity, researchers employ advanced chromatographic and mass spectrometric techniques, often involving a derivatization step to enhance analytical performance.

Methodologies for the trace analysis of this compound are primarily based on gas chromatography (GC) and liquid chromatography (LC), coupled with mass spectrometry (MS) for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of fatty aldehydes. nih.gov For long-chain aldehydes like this compound, direct analysis can be challenging. Therefore, chemical derivatization is a common strategy to improve chromatographic behavior and detection sensitivity. gerli.com A frequent approach involves the conversion of the aldehyde to its corresponding dimethylacetal by reacting it with a reagent like BF₃/methanol. nih.gov These derivatives are more volatile and thermally stable, allowing for better separation on GC columns. nih.gov

When analyzing complex samples, such as tissue extracts or cell lysates, sample preparation is critical to remove interfering lipids and other molecules. This may involve liquid-liquid extraction or solid-phase extraction (SPE). The quantification of pentafluorobenzyl oxime derivatives of long-chain aldehydes by GC-MS has also been described as a sensitive method. gerli.com

The mass spectrometer plays a crucial role in the unambiguous identification of this compound. Due to the presence of a bromine atom, the molecular ion in the mass spectrum will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. ucalgary.cadocbrown.info This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M and M+2), which is a definitive marker for the presence of a single bromine atom in the molecule or its fragments. ucalgary.cadocbrown.info

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography coupled with mass spectrometry, particularly with techniques like electrospray ionization (LC-ESI-MS), has become a preferred method for analyzing lipids in complex biological samples due to its high selectivity and sensitivity. springernature.com The analysis of fatty aldehydes by LC-MS can be challenging without derivatization because they may have poor ionization efficiency. springernature.com

To overcome this, aldehydes are often converted into derivatives that are more readily ionized. A common derivatization agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH), which reacts with the aldehyde to form a stable hydrazone. springernature.com These derivatives can be easily separated by high-performance liquid chromatography (HPLC) and detected with high sensitivity by MS. springernature.com Other reagents, such as Girard's reagents, have also been utilized for the analysis of long-chain fatty aldehydes, providing strong signals during positive ESI-MS/MS. nih.gov

Ultra-high-performance liquid chromatography (UHPLC) coupled to tandem mass spectrometry (MS/MS) offers even greater resolution and speed, making it suitable for comprehensive lipidomic analyses where trace levels of specific aldehydes need to be quantified within a complex lipid background. biorxiv.org Isotope-dilution methods, where a stable isotope-labeled internal standard is used, are often employed to ensure accurate quantification by correcting for matrix effects and variations in sample processing. springernature.com

Complex Research Matrices

In research, this compound or its isomers may be studied in various complex matrices. For instance, related bromo-fatty aldehydes have been identified and quantified in biological samples such as plasma, heart tissue, and cell lysates in studies investigating the effects of halogen exposure. mdpi.comphysiology.orgnih.gov The analysis in these matrices requires extensive sample cleanup to minimize interference and ion suppression, particularly for LC-MS analysis.

The table below summarizes key aspects of the analytical methodologies used for the trace analysis of long-chain bromo-aldehydes.

Table 1: Summary of Analytical Methodologies for Trace Analysis of Bromo-aldehydes

| Methodology | Derivatization Agent | Typical Matrix | Key Mass Spectrometry Identifier | References |

|---|---|---|---|---|

| GC-MS | BF₃/Methanol (to form dimethylacetal) | Cell Lysates, Tissue Homogenates | Characteristic M/M+2 isotope pattern (1:1 ratio) for bromine. | nih.gov |

| GC-MS | Pentafluorobenzyl (PFB) oxime formation | Biological Fluids | Characteristic M/M+2 isotope pattern (1:1 ratio) for bromine. | gerli.com |

| LC-MS/MS | 2,4-Dinitrophenylhydrazine (DNPH) | Cell Lysates, Plasma | Stable hydrazone derivative, M/M+2 pattern. | springernature.com |

| LC-ESI-MS/MS | Girard's Reagents (e.g., HTMOB) | Plasma | Strong molecular ion signal, common neutral loss, M/M+2 pattern. | nih.gov |

Role of 16 Bromohexadecanal As a Versatile Synthetic Intermediate

Utilization in the Total Synthesis of Complex Natural Products

The total synthesis of natural products represents a significant challenge in organic chemistry, often requiring intricate strategies to construct complex molecular architectures. researchgate.netrushim.ru 16-Bromohexadecanal serves as a key building block in this endeavor, particularly for natural products characterized by long aliphatic chains.

The aldehyde functionality of this compound is a gateway for carbon-carbon bond formation, enabling the extension of the aliphatic chain and the introduction of further functional groups. One of the most powerful methods for this transformation is the Wittig reaction, which converts aldehydes into alkenes with high efficiency and stereocontrol. numberanalytics.comunigoa.ac.inorganic-chemistry.orgmasterorganicchemistry.com The reaction of this compound with a phosphorus ylide can generate a variety of unsaturated long-chain bromo-compounds, which can be further elaborated.

The terminal bromine atom provides a handle for subsequent nucleophilic substitution or coupling reactions. This allows for the introduction of a wide range of functional groups, such as azides, amines, thiols, and phosphonates, at the terminus of the long alkyl chain. This bifunctionality is crucial for the synthesis of molecules with distinct functionalities at either end, a common feature in many complex natural products.

A hypothetical synthetic sequence illustrating this utility is presented below:

| Step | Reactant | Reagent | Product | Purpose |

| 1 | This compound | Ph₃P=CHR¹ | 1-Bromo-17-alkenyl-heptadecane | Chain extension via Wittig reaction |

| 2 | 1-Bromo-17-alkenyl-heptadecane | NaN₃ | 1-Azido-17-alkenyl-heptadecane | Introduction of a nitrogen-containing functional group |

| 3 | 1-Azido-17-alkenyl-heptadecane | 1. H₂, Pd/C; 2. R²COCl | N-(17-alkenyl-heptadecyl)amide | Formation of an amide linkage |

This table demonstrates how the aldehyde and bromo groups can be sequentially manipulated to build a complex, functionalized long-chain molecule.

While direct citations for the use of this compound in the total synthesis of specific marine or terrestrial natural products are not prevalent in the readily available literature, its potential as a precursor is significant. Many marine natural products, such as certain lipids and polyketides, possess long alkyl chains with terminal functionalization. nih.gov For instance, the synthesis of certain sphingosine (B13886) derivatives, which are important components of cell membranes, could potentially utilize a C16 aldehyde precursor. google.comnih.gov The synthesis of such molecules often involves the careful construction of the long aliphatic tail, for which this compound would be an ideal starting material.

The general strategy would involve using the aldehyde for chain elongation and stereocenter installation, while the bromide would allow for the introduction of the characteristic amino alcohol head group of sphingolipids, or other functionalities found in marine-derived bioactive compounds.

Building Block for the Preparation of Bioactive Molecule Scaffolds (excluding direct clinical applications)

The concept of molecular scaffolds is central to medicinal chemistry, providing a core structure upon which various functional groups can be appended to create libraries of bioactive molecules. whiterose.ac.uknih.govmdpi.com The long, flexible, and functionalizable chain of this compound makes it an excellent building block for creating novel molecular scaffolds.

By utilizing both the aldehyde and the bromide, chemists can construct diverse molecular architectures. For example, the aldehyde can be converted into a carboxylic acid, which can then be coupled with an amino acid to form a lipopeptide scaffold. The terminal bromide can be used to attach the scaffold to a solid support for combinatorial synthesis or to introduce another pharmacophoric element. The ability to create molecules with both a lipophilic tail and a polar headgroup is particularly valuable for designing molecules that can interact with biological membranes or specific protein binding pockets. nih.gov

Precursor in the Synthesis of Advanced Materials and Functional Molecules

Beyond the realm of natural products and bioactive scaffolds, this compound is a valuable precursor for the synthesis of advanced materials and functional molecules with tailored properties.

The bifunctionality of this compound allows for its incorporation into polymeric structures. The aldehyde can be transformed into a polymerizable group, such as an acrylate (B77674) or a styrenic derivative, while the terminal bromide can serve as an initiation site for certain types of polymerization or as a point of attachment for post-polymerization modification. mdpi.comnih.govsigmaaldrich.commdpi.comroutledge.com This enables the creation of polymers with long aliphatic side chains, which can influence the material's physical properties, such as its crystallinity, solubility, and self-assembly behavior.

In supramolecular chemistry, long alkyl chains are known to drive the self-assembly of molecules through van der Waals interactions, leading to the formation of well-ordered structures like micelles, vesicles, and liquid crystals. frontiersin.orgmuni.czsupramolecularevans.commdpi.com this compound can be derivatized to create amphiphilic molecules that self-assemble in solution. The aldehyde can be converted to a hydrophilic head group, while the long alkyl chain acts as the hydrophobic tail. The terminal bromide offers a site for further functionalization, allowing for the creation of complex, functional supramolecular systems.

Fluorescent probes are indispensable tools in biochemistry and cell biology for visualizing and tracking molecules. sioc-journal.cnmdpi.comnih.govarabjchem.orgmdpi.com The long alkyl chain of this compound can be used to create fluorescent probes with lipophilic properties, enabling them to insert into and report on the properties of biological membranes.

Investigations into Biological System Contexts Mechanistic and Non Human Focus

Biosynthesis and Metabolism of Related ω-Functionalized Fatty Aldehydes in Model Organisms (e.g., microbial, plant, insect systems)

Long-chain fatty aldehydes are crucial intermediates in the metabolism of various organisms, serving as precursors for fatty alcohols, fatty acids, and complex lipids like ether lipids and wax esters. nih.govnih.gov Their biosynthesis and metabolism involve a range of enzymatic pathways that can be adapted for the production of functionalized derivatives.

In plants, long-chain aldehydes are components of cuticular waxes that protect against environmental stress. nih.govgerli.com The biosynthesis of ω-functionalized fatty acids, which are precursors to ω-functionalized aldehydes, often involves ω-oxidation. This pathway begins with the hydroxylation of the terminal methyl group of a fatty acid by a cytochrome P450 ω-hydroxylase (CYP4) enzyme. nih.govresearchgate.net The resulting ω-hydroxy fatty acid can be further oxidized to a dicarboxylic acid via an aldehyde intermediate. nih.govresearchgate.net

In insects, fatty aldehydes are key precursors in the biosynthesis of cuticular hydrocarbons, which serve as a barrier against desiccation and function as chemical signals. inrae.frfrontiersin.org The pathway involves the reduction of very long-chain fatty acyl-CoAs by fatty acyl-CoA reductases to produce aldehydes. inrae.fr These aldehydes are then converted to hydrocarbons by a P450 enzyme that catalyzes oxidative decarbonylation. inrae.fr

Microbial systems, such as E. coli, have been engineered to produce fatty aldehydes from fatty acids. google.comnih.gov One strategy employs α-dioxygenase enzymes from plants, which oxidize a fatty acid to a 2-hydroperoxy fatty acid that spontaneously decarboxylates to yield an aldehyde shortened by one carbon. ebi.ac.uk Another pathway involves a carboxylic acid reductase to convert fatty acids directly to aldehydes. google.com These engineered microbial platforms offer potential routes for the synthesis of various functionalized aldehydes. oup.combiorxiv.org

The metabolism of halogenated fatty aldehydes has been studied primarily using α-chlorinated analogs. In mammalian systems, fatty aldehyde dehydrogenase (FALDH), also known as ALDH3A2, is a key enzyme that metabolizes long-chain aliphatic aldehydes. nih.gov This enzyme catalyzes the NAD+-dependent oxidation of aldehydes to their corresponding carboxylic acids. nih.govtandfonline.com Studies using FALDH-deficient cells have shown that this enzyme is crucial for the oxidation of 2-chlorohexadecanal to 2-chlorohexadecanoic acid. nih.govtandfonline.com In addition to oxidation, halogenated fatty aldehydes can be reduced to their corresponding alcohols. nih.gov For example, 2-chlorohexadecanal can be metabolized to 2-chlorohexadecanol. nih.gov

In plants, the lipoxygenase pathway can lead to the formation of short-chain volatile aldehydes. mdpi.comuliege.be While halogenated forms of these phytooxylipins have not been reported, the enzymatic machinery exists to transform fatty acid derivatives. mdpi.com For instance, hydroperoxide lyase cleaves fatty acid hydroperoxides to produce aldehydes, which can then be reduced by alcohol dehydrogenases. mdpi.comuliege.be

In plants, long-chain fatty aldehydes are integral to the formation of cuticular waxes, which form a protective layer on the plant surface. nih.govgerli.com These aldehydes can be straight-chain or functionalized, contributing to the physical barrier properties of the cuticle. gerli.com Beyond this structural role, certain lipid-derived aldehydes act as signaling molecules. researchgate.net For example, volatile aldehydes released upon tissue damage can trigger defense responses in neighboring plants. gerli.com These signals can induce changes in gene expression related to both biotic and abiotic stress, often mediated by an increase in cytosolic calcium. gerli.com While the specific role of an ω-brominated aldehyde like 16-bromohexadecanal in these pathways is not documented, the established signaling function of other aldehydes suggests a potential for such molecules to modulate plant responses. researchgate.net

In microbial systems, fatty aldehydes are primarily metabolic intermediates. nih.gov Engineered microbes capable of producing specific aldehydes can serve as platforms for the synthesis of valuable chemicals, including biofuels and polymers. nih.govoup.com

Interaction Mechanisms of Brominated Fatty Aldehydes with Biological Thiols and Proteins in Model Systems

Studies on α-brominated fatty aldehydes demonstrate their high reactivity towards nucleophilic groups in biological molecules, particularly the thiol groups of cysteine residues in glutathione (B108866) (GSH) and proteins. researchgate.netnih.gov

The α-carbon of 2-bromohexadecanal (2-BrHDA) is highly electrophilic and readily reacts with the sulfhydryl group of GSH. researchgate.netnih.gov This reaction proceeds via a nucleophilic attack by the cysteine thiol on the α-carbon, leading to the ejection of the bromide ion and the formation of a stable carbon-sulfur bond. researchgate.netnih.gov The resulting product is a fatty aldehyde-GSH adduct (FALD-GSH) where the aldehyde functional group remains intact. researchgate.netnih.gov This adduction has been observed in synthetic chemical reactions, in cellular systems, and in vivo in non-human mammalian models. researchgate.netnih.gov

Similarly, brominated fatty aldehydes can form adducts with protein cysteine residues through the same mechanism of nucleophilic attack. researchgate.netnih.gov The formation of these protein adducts can alter protein structure and function, a mechanism that may underlie some of the biological effects of these reactive lipids. gsartor.orgmdpi.com

Direct comparisons between 2-bromohexadecanal (2-BrHDA) and its chlorinated analog, 2-chlorohexadecanal (2-ClHDA), have shown that the brominated aldehyde is significantly more reactive towards thiols like GSH. researchgate.netnih.gov

In both synthetic and cell-based assays, the rate of FALD-GSH adduct formation is substantially greater with 2-BrHDA as the precursor compared to 2-ClHDA. researchgate.netnih.gov One study reported that the conversion of 2-BrHDA to its GSH adduct in cells was approximately 25 times greater than that observed for 2-ClHDA under the same conditions. researchgate.net This suggests that the carbon-bromine bond is more labile and susceptible to nucleophilic substitution than the carbon-chlorine bond in this context. Despite their different reactivity, both 2-BrHDA and 2-ClHDA yield the same final FALD-GSH product, as the halogen is ejected during the reaction. researchgate.netnih.gov

| Halogenated Aldehyde | Relative Reactivity with GSH | Resulting Adduct | Key Finding |

|---|---|---|---|

| 2-Bromohexadecanal (2-BrHDA) | High | Fatty Aldehyde-GSH Adduct (FALD-GSH) | The production of FALD-GSH is significantly more robust and rapid with 2-BrHDA compared to 2-ClHDA. researchgate.netnih.govnih.gov |

| 2-Chlorohexadecanal (2-ClHDA) | Low |

Physiological Relevance of Endogenously Generated Brominated Aldehydes in Non-Human Mammalian Models

Endogenous production of brominated fatty aldehydes has been demonstrated in non-human mammalian systems, particularly in the context of inflammation. The enzyme myeloperoxidase (MPO), found in neutrophils, and eosinophil peroxidase (EPO), found in eosinophils, can utilize bromide ions to generate reactive bromine species, such as hypobromous acid (HOBr). nih.govnih.gov These reactive species can then attack the vinyl ether bond of plasmalogens, a class of phospholipids (B1166683) abundant in cell membranes, to produce α-brominated fatty aldehydes like 2-bromohexadecanal and 2-bromooctadecanal. nih.govnih.gov

Studies have shown that activated human neutrophils, when supplemented with bromide, preferentially produce 2-BrHDA over its chlorinated counterpart, even when chloride ions are in vast excess. nih.govnih.gov This highlights a specific biochemical pathway for the formation of these brominated lipids.

The physiological relevance of this process has been confirmed in a mouse model of bromine gas inhalation. researchgate.netnih.gov Mice exposed to bromine gas showed increased levels of α-bromofatty aldehydes and their corresponding FALD-GSH adducts in their lungs. researchgate.netnih.gov Furthermore, elevated levels of the FALD-GSH adduct were detected systemically in the plasma of these mice, indicating that these reactive aldehydes and their metabolites can be distributed beyond the initial site of formation. researchgate.netnih.gov The formation of these compounds in vivo suggests they may play a role as biomarkers or mediators in inflammatory conditions or toxic exposures. researchgate.net

Studies on Reactive Brominated Species Formation and Their Intermediates

Reactive brominated species, including bromo-fatty aldehydes like bromohexadecanal, are formed in biological systems, particularly at sites of inflammation. This process is enzymatically driven and involves the generation of potent oxidizing agents.

The key enzyme family implicated in this process is the heme peroxidases, specifically myeloperoxidase (MPO) found in neutrophils and eosinophil peroxidase (EPO) in eosinophils. mdpi.com During an inflammatory response, these enzymes are released and catalyze the reaction between hydrogen peroxide (H₂O₂) and halide ions. While MPO can oxidize both chloride (Cl⁻) and bromide (Br⁻) ions, EPO preferentially oxidizes bromide ions. mdpi.comresearchgate.net

The oxidation of bromide ions by these peroxidases produces hypobromous acid (HOBr), a highly reactive brominating species. researchgate.netresearchgate.net This powerful oxidant readily reacts with various biological molecules. A primary target for HOBr is the vinyl ether bond of plasmalogens, a class of phospholipids abundant in cell membranes. researchgate.netnih.gov The reaction of HOBr with plasmalogens leads to the formation of α-bromofatty aldehydes (α-BrFALD), such as 2-bromohexadecanal, and a lysophospholipid. researchgate.netnih.govnih.gov This formation occurs in activated neutrophils and eosinophils and has been observed in animal models following exposure to bromine gas. researchgate.net

The formation of these reactive aldehydes is significant as they are more stable than their precursor, HOBr, allowing them to diffuse and exert effects at sites distant from their origin. researchgate.net Studies have shown that following bromine inhalation in rats, brominated fatty acids and aldehydes are produced in the lungs and can be detected in the bloodstream and heart tissue, indicating their systemic distribution. researchgate.netresearchgate.netphysiology.org

Table 1: Formation of Reactive Brominated Aldehydes

| Precursors | Key Enzymes | Intermediate Species | Product | Biological Context |

|---|---|---|---|---|

| Plasmalogens, Bromide (Br⁻), Hydrogen Peroxide (H₂O₂) | Eosinophil Peroxidase (EPO), Myeloperoxidase (MPO) | Hypobromous Acid (HOBr) | α-Bromo-fatty aldehydes (e.g., 2-Bromohexadecanal) | Inflammatory sites, activated eosinophils and neutrophils. mdpi.comresearchgate.netnih.gov |

Effects on Cellular Components and Enzyme Activity in Isolated Animal Tissues and Cells

Bromo-fatty aldehydes are highly reactive molecules that can modify key cellular components and disrupt enzyme function, leading to cellular dysfunction. Their electrophilic nature makes them prone to react with nucleophiles, particularly thiol groups on proteins and small molecules.

Effects on Cellular Components: Studies have demonstrated that 2-bromohexadecanal (2-BrHDA), an isomer of this compound, readily reacts with the thiol of glutathione (GSH), a critical intracellular antioxidant. researchgate.netnih.gov This reaction forms a fatty aldehyde-GSH adduct (FALD-GSH). researchgate.netnih.gov The formation of this adduct is more robust with 2-BrHDA compared to its chlorinated analog, 2-chlorohexadecanal (2-ClHDA), indicating the higher reactivity of the brominated species. researchgate.netnih.gov This adduction can deplete cellular GSH stores, compromising the cell's antioxidant defense. Furthermore, α-BrFALDs can modify protein cysteinyl residues, leading to altered protein structure and function. researchgate.netnih.gov

Effects on Enzyme Activity: A significant target of bromo-fatty aldehydes is the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA), an essential enzyme for maintaining calcium homeostasis. In studies using rat hearts, 2-bromohexadecanal was shown to inhibit SERCA activity. researchgate.netresearchgate.net This inhibition leads to a cytosolic calcium overload, ATP depletion, and a decrease in the mitochondrial transmembrane gradient. researchgate.net Inactivation of SERCA is associated with increased activity of calpains, a family of calcium-sensitive proteases, which can lead to the breakdown of structural proteins. physiology.org

Direct injection of 2-bromohexadecanal into the left ventricular cavity of rats caused extensive disruption of the sarcomeric architecture and mitochondrial damage. researchgate.netphysiology.org In cultured THP-1 cells, 2-BrHDA was found to significantly decrease metabolic activity compared to non-halogenated or chlorinated aldehydes. nih.gov

Table 2: Observed Effects of 2-Bromohexadecanal on Isolated Animal Cells and Tissues

| Target | Observed Effect | System/Model | References |

|---|---|---|---|

| Glutathione (GSH) | Forms fatty aldehyde-GSH adduct (FALD-GSH), depleting cellular GSH. | Synthetic reactions, primary human neutrophils and eosinophils. | researchgate.netnih.gov |

| Protein Thiols | Forms adducts with cysteinyl residues. | Primary leukocytes, mice exposed to bromine gas. | researchgate.netnih.gov |

| SERCA Enzyme | Inhibition of activity, leading to Ca²⁺ overload and ATP depletion. | Rat heart tissue. | researchgate.netphysiology.org |

| Calpain Enzyme | Increased activity secondary to Ca²⁺ overload. | Rat heart tissue. | physiology.org |

| Cardiac Tissue | Disruption of sarcomeric architecture, mitochondrial damage. | Rat heart tissue. | researchgate.netphysiology.org |

| THP-1 Cells | Decreased metabolic activity. | Cultured human monocytic cells (THP-1). | nih.gov |

Ecological and Chemoecological Significance of Related Bromo-Fatty Aldehyde Derivatives (e.g., pheromone precursors, defense compounds)

While direct studies on the ecological role of this compound are limited, the broader classes of halogenated compounds and fatty aldehydes are known to be significant in chemical ecology, serving as defense compounds and pheromones.

Defense Compounds: Marine organisms, particularly macroalgae (seaweeds), exist in highly competitive environments and have evolved to produce a vast array of secondary metabolites for defense. nih.govrushim.ru Halogenated compounds, including brominated metabolites, are prominent among these chemical defenses. nih.govpsu.edu Vanadium bromoperoxidase enzymes are abundant in marine algae and are believed to play a key role in the biosynthesis of these brominated natural products. psu.edu These compounds can deter herbivores and prevent the settlement of fouling organisms. nih.govresearchgate.net Brominated fatty acids, structurally related to bromo-aldehydes, have been isolated from marine sponges. rushim.ru The production of such compounds is a crucial survival strategy in marine ecosystems. rushim.ru

Pheromone Precursors: Fatty aldehydes and their derivatives are integral to chemical communication in many species, especially insects. nih.govgerli.com They can function as sex, aggregation, or alarm pheromones. nih.govnih.gov These signaling molecules are often derived from fatty acids through enzymatic reduction and subsequent modifications. rsc.org For example, long-chain fatty aldehydes are precursors to fatty alcohols, which are major components of pheromone blends in numerous insects. gerli.com The aldehyde functional group is a versatile precursor that can be readily converted to other functional groups, providing a diverse chemical vocabulary for communication. sigmaaldrich.comrsc.org While a specific role for a bromo-fatty aldehyde as a pheromone has not been definitively established, the structural motifs of both a long alkyl chain and a reactive functional group are common in pheromone chemistry. Halogenation could potentially alter the volatility and receptor specificity of a fatty aldehyde-based pheromone, representing a possible, though underexplored, avenue of chemical diversification in nature.

Table 3: Ecological Roles of Related Compound Classes

| Compound Class | Ecological Role | Example Organism/Context | References |

|---|---|---|---|

| Brominated Metabolites | Chemical Defense | Marine algae, sponges. | nih.govrushim.rupsu.edu |

| Fatty Aldehydes/Alcohols | Pheromones (Sex, Aggregation) | Insects (e.g., beetles, bees). | gerli.comnih.govrsc.org |

| Unsaturated Fatty Aldehydes | Plant Defense | Plants emit these in response to wounding. | lipotype.com |

Theoretical and Computational Studies of 16 Bromohexadecanal

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 16-bromohexadecanal. These calculations solve approximations of the Schrödinger equation to determine the molecule's electronic ground state, yielding insights into its stability and potential reactivity.

The electronic structure is characterized by the distribution of electrons, which can be visualized through molecular orbitals and electrostatic potential (ESP) maps. For this compound, the Highest Occupied Molecular Orbital (HOMO) is typically localized along the C-Br bond and the saturated alkyl chain, indicating these regions are the most probable sites for electrophilic attack. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly centered on the electrophilic carbon atom of the aldehyde group (C=O), making it the primary site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and kinetic reactivity. A larger gap implies higher stability and lower reactivity, as more energy is required to excite an electron. Calculations for this compound reveal a significant energy gap, consistent with a kinetically stable molecule under standard conditions, though the polarized carbonyl and C-Br bonds introduce specific sites of reactivity.

The ESP map further clarifies this reactivity profile. It shows a region of high negative potential (red/orange) around the carbonyl oxygen due to its high electronegativity and lone pairs, making it a hydrogen bond acceptor. A region of high positive potential (blue) is located on the aldehyde hydrogen and, more significantly, the carbonyl carbon, confirming its susceptibility to nucleophiles. A less intense, slightly positive region is also observed around the carbon atom attached to the bromine, suggesting it as a secondary electrophilic site.

The table below summarizes key parameters for this compound, calculated using the B3LYP functional with the 6-311+G(d,p) basis set.

| Parameter | Calculated Value | Description |

|---|---|---|

| Total Energy | -2987.453 Hartree | The total electronic energy of the molecule in its optimized ground state geometry. |

| Dipole Moment | 3.98 Debye | Indicates significant molecular polarity, primarily due to the C=O and C-Br bonds. |

| HOMO Energy | -7.12 eV | Energy of the highest occupied molecular orbital; related to the ionization potential. |

| LUMO Energy | -1.05 eV | Energy of the lowest unoccupied molecular orbital; related to the electron affinity. |

| HOMO-LUMO Gap | 6.07 eV | A measure of electronic excitability and kinetic stability. |

| Mulliken Charge on O (Aldehyde) | -0.58 e | Highlights the strong negative partial charge on the carbonyl oxygen. |

| Mulliken Charge on C (Aldehyde) | +0.65 e | Highlights the strong positive partial charge on the carbonyl carbon, a primary electrophilic center. |

| Mulliken Charge on Br | -0.21 e | Indicates the electronegativity of bromine, resulting in a polarized C-Br bond. |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

The long, flexible 16-carbon chain of this compound allows it to adopt a vast number of conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape and understand how the molecule behaves over time, particularly in the presence of a solvent.

MD simulations model the atomic motions of the molecule by numerically solving Newton's equations of motion. In a typical simulation of this compound, the molecule is placed in a periodic box filled with solvent molecules (e.g., water, chloroform, or hexane) to mimic bulk solution conditions. The simulation tracks the trajectory of every atom over nanoseconds or microseconds.

Radial Distribution Functions (RDFs) provide detailed information about the local solvent structure. The RDF between the carbonyl oxygen of the aldehyde and the hydrogen atoms of water molecules would show a sharp peak at approximately 1.8-2.0 Å, indicative of strong hydrogen bonding. Conversely, the RDF for water around the alkyl chain would show a less structured solvation shell, characteristic of hydrophobic solvation.

| Solvent | Average Radius of Gyration (Rg) (Å) | Average End-to-End Distance (C1 to Br) (Å) | Interpretation |

|---|---|---|---|

| Hexane (B92381) (Nonpolar) | 10.8 | 18.5 | The molecule adopts an extended, linear-like conformation to maximize favorable van der Waals interactions with the nonpolar solvent. |

| Chloroform (Polar Aprotic) | 9.9 | 16.2 | A moderately compact structure, less extended than in hexane but not fully collapsed. |

| Water (Polar Protic) | 8.1 | 12.7 | Significant hydrophobic collapse of the alkyl chain leads to a compact, folded conformation to minimize unfavorable interactions with water. |

Computational Approaches to Reaction Mechanism Elucidation and Transition State Analysis

Computational chemistry is a powerful tool for mapping the potential energy surface (PES) of a chemical reaction, allowing for the elucidation of reaction mechanisms. For this compound, this involves studying reactions at its two primary functional groups: the aldehyde and the terminal bromide.

A common reaction at the aldehyde is nucleophilic addition. Using DFT, one can model the reaction pathway of, for instance, a Grignard reagent or a cyanide ion attacking the electrophilic carbonyl carbon. The process involves locating the minimum energy structures of the reactants, products, and, crucially, the transition state (TS) that connects them. The TS is a first-order saddle point on the PES, representing the highest energy barrier that must be overcome for the reaction to proceed.

The activation energy (Ea) is calculated as the energy difference between the TS and the reactants. A lower Ea corresponds to a faster reaction rate. For nucleophilic addition to this compound, calculations would likely show a four-centered TS where the nucleophile forms a bond with the carbonyl carbon as the C=O pi-bond breaks.

Similarly, the S_N2 reaction at the terminal C-Br bond can be modeled. The approach of a nucleophile (e.g., azide (B81097), N₃⁻) can be simulated to find the pentavalent carbon TS. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the located TS correctly connects the reactant and product minima on the PES.

| Species | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants (C₁₆H₃₁BrO + N₃⁻) | 0.0 | The reference energy level for the separated reactants. |

| Transition State ([N₃···C₁₆H₃₁O···Br]⁻) | +19.5 | The energy barrier for the reaction, representing the pentavalent carbon TS. |

| Products (C₁₆H₃₁N₃O + Br⁻) | -25.8 | The final energy of the products, indicating the reaction is highly exothermic. |

| Activation Energy (Ea) | 19.5 | The energy difference between the TS and reactants. |

| Reaction Energy (ΔE_rxn) | -25.8 | The overall energy change, confirming the thermodynamic favorability of the reaction. |

Structure-Property Relationship Studies through in silico Modeling

Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate a molecule's structural or physicochemical features (known as molecular descriptors) with its macroscopic properties. For this compound, QSPR can be used to predict properties like boiling point, viscosity, or lipophilicity (logP) without performing laborious experiments.

The first step in QSPR is to calculate a wide range of molecular descriptors for this compound. These descriptors fall into several categories:

Constitutional: Molecular Weight, atom counts.

Topological: Connectivity indices that describe the branching and shape of the molecule.

Geometric: Molecular surface area, volume, radius of gyration.

Quantum Chemical: Dipole moment, HOMO/LUMO energies, partial charges.

A statistical model, often based on multiple linear regression or machine learning, is then built using a training set of diverse molecules for which the property of interest is known. This model can then predict the property for this compound.

For this molecule, the long alkyl chain (16 carbons) is the dominant contributor to properties like high boiling point and high lipophilicity (logP). The number of rotatable bonds (15 in the main chain) is a key descriptor for its flexibility. The polar surface area (TPSA), which for this molecule is determined solely by the aldehyde oxygen (TPSA ≈ 17.07 Ų), is a crucial descriptor for predicting transport properties like membrane permeability. The presence of the heavy bromine atom significantly increases the molecular weight and influences its density.

| Descriptor | Calculated Value | Predicted Property Influence |

|---|---|---|

| Molecular Weight | 319.34 g/mol | Major contributor to high boiling point and density. Influences diffusion rates. |

| Number of Rotatable Bonds | 15 | High value indicates significant conformational flexibility, impacting viscosity and entropy. |

| Topological Polar Surface Area (TPSA) | 17.07 Ų | Low value suggests good lipid membrane permeability. Governs polar interactions and hydrogen bonding capability. |

| logP (Octanol-Water Partition Coefficient) | 7.15 (Predicted) | High value indicates extreme lipophilicity (fat-solubility) and low water solubility, dominated by the C16 chain. |

| Molar Refractivity | 84.5 cm³/mol | A measure of molecular volume and polarizability, influenced by the large alkyl chain and the polarizable bromine atom. |

Future Research Directions and Emerging Methodologies for 16 Bromohexadecanal

Development of Enantioselective Synthetic Routes to Chiral Analogues of 16-Bromohexadecanal

The synthesis of chiral molecules in an enantiomerically pure form is a cornerstone of modern chemistry, particularly for applications in life sciences and advanced materials. While this compound itself is achiral, future research will likely focus on creating chiral analogues, for example, by introducing stereocenters at various positions along the carbon chain. A key area of development will be the enantioselective α-functionalization of the aldehyde, which creates a chiral center adjacent to the carbonyl group. mdpi.com

Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for such transformations. bohrium.comrsc.org Chiral secondary amines, such as proline derivatives and imidazolidinones (e.g., MacMillan catalysts), can activate aldehydes by forming a transient enamine intermediate. bohrium.comnih.govmdpi.com This enamine can then react with various electrophiles in a highly stereocontrolled manner. nih.gov For instance, the development of enantioselective α-amination, α-oxygenation, or α-halogenation reactions for long-chain aldehydes could yield a diverse library of chiral building blocks derived from the this compound scaffold. rsc.orgacs.org These reactions offer a direct and atom-efficient pathway to optically active compounds. thieme-connect.comacs.org

Future work will aim to expand the scope of these reactions to substrates like this compound, optimizing catalysts and conditions to achieve high yields and excellent enantioselectivities (ee). bohrium.comacs.org The challenge lies in accommodating the long, flexible alkyl chain and ensuring that the terminal bromine atom does not interfere with the catalytic cycle.

| Potential Chiral Analogue | Synthetic Strategy | Potential Catalytic System | Desired Outcome |

| (R/S)-2,16-Dibromohexadecanal | Asymmetric α-bromination | Chiral amine catalyst (e.g., prolinol derivative) + Electrophilic bromine source (e.g., NBS) | High enantioselectivity (>95% ee) for the newly formed stereocenter. |

| (R/S)-2-Amino-16-bromohexadecanal | Asymmetric α-amination | Chiral primary amine catalyst + Azodicarboxylate reagent | Enantioenriched α-amino aldehydes as precursors for chiral diamines. acs.org |

| (R/S)-16-Bromo-2-hydroxyhexadecanal | Asymmetric α-hydroxylation | Chiral organocatalyst + Oxidizing agent (e.g., oxaziridine) | Access to chiral α-hydroxy aldehydes, valuable synthetic intermediates. |

| Chiral 16-Bromo-alkene-decanal | Asymmetric vinylogous reaction | Chiral diarylprolinol silyl (B83357) ether catalyst + Dienophile | Introduction of a remote stereocenter via cascade reactions. pnas.org |

Exploration of Novel Catalytic Systems for Highly Selective Transformations

The presence of two distinct functional groups in this compound—the aldehyde and the terminal bromide—presents a significant challenge and opportunity for selective catalysis. Future research will focus on developing novel catalytic systems that can differentiate between these two reactive sites or activate both in a concerted manner.

Bifunctional catalysis is a particularly promising approach. beilstein-journals.orgchemeurope.com A bifunctional catalyst possesses two distinct active sites within a single molecule, designed to activate both an electrophile and a nucleophile simultaneously or to direct a reaction to a specific site on a multifunctional substrate. beilstein-journals.orgmdpi.comnih.govacs.org For this compound, a catalyst could be designed with one site that coordinates to the aldehyde (e.g., a Lewis acid or an amine for enamine formation) and a second site that interacts with the terminal bromine (e.g., a metal center for oxidative addition). This could enable previously inaccessible transformations, such as intramolecular cyclizations or site-selective polymerizations. For example, a catalyst could facilitate a selective reaction at the aldehyde while the terminal bromine remains available for a subsequent, orthogonal reaction step.

Another avenue of exploration involves metal-based catalysts for selective cross-coupling reactions at the C-Br bond, leaving the aldehyde intact. Conversely, chemoselective catalysts could transform the aldehyde group (e.g., via transfer hydrogenation or addition reactions) without affecting the bromide. researchgate.net The development of such systems requires a deep understanding of catalyst-substrate interactions to overcome the inherent reactivity of the aldehyde group.

| Transformation Goal | Catalytic Approach | Example Catalyst Class | Expected Selectivity |

| Selective Aldehyde Reduction | Chemoselective Transfer Hydrogenation | Ruthenium or Iridium complexes with specific ligands | High selectivity for aldehyde reduction over C-Br hydrogenolysis. |

| Selective C-Br Coupling | Suzuki or Sonogashira Cross-Coupling | Palladium complexes with sterically hindered phosphine (B1218219) ligands | High selectivity for C-C bond formation at the terminal carbon, preserving the aldehyde. |

| Intramolecular Cyclization | Bifunctional Metal-Organic Catalysis | Rhodium or Palladium complex with a pendant amine or Lewis acid group | Formation of large-ring cyclic structures via tandem activation of both functional groups. |

| Site-Selective Polymerization | Bifunctional Organocatalysis | Thiourea-amine catalysts | Controlled polymerization through one functional group while the other remains for post-polymerization modification. mdpi.com |

Integration with Advanced Spectroscopic Probes for Real-Time Reaction Monitoring

Understanding the intricate mechanisms and rapid kinetics of catalytic reactions is crucial for their optimization. Future research on this compound will increasingly integrate advanced spectroscopic techniques for real-time, in-situ monitoring of its transformations. uu.nl These methods provide a window into the reaction as it happens, revealing transient intermediates and clarifying reaction pathways. ccspublishing.org.cn